molecular formula C20H38O4 B089821 12-Acetoxystearic acid CAS No. 1069-92-7

12-Acetoxystearic acid

Cat. No. B089821
CAS RN: 1069-92-7
M. Wt: 342.5 g/mol
InChI Key: KWUXACZIGUKKOV-UHFFFAOYSA-N
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Description

12-Acetoxystearic acid is a chemical compound . It is the main constituent (ca. 84%) in a plasticiser consisting of two castor oil derivatives designated as “COMGHA” (by SCENIHR, 2008) and marketed as Soft-n-Safe by Danisco .


Molecular Structure Analysis

The molecular formula of 12-Acetoxystearic acid is C20H38O4, and its molecular weight is 342.5133 . Detailed structural analysis data is not available in the search results.

Scientific Research Applications

  • Self-Assembly and Organogelation : 12-HSA and its derivatives, including salts and esters like 12-Acetoxystearic acid, are known for their ability to self-assemble into complex structures in organic solvents. This property makes them useful as organogelators. Studies have shown that these compounds can form pseudocrystalline aggregates and networks of fibrils, which are influenced by factors like the type of metal cation present and the chirality at the 12th carbon. These structural features are important for applications in materials science and nanotechnology (Gordon, Stober, & Abrams, 2016); (Gordon, Stober, & Abrams, 2017).

  • Oil Spill Cleanup : Xerogels derived from 12-HSA have been demonstrated to be highly effective in adsorbing apolar materials in aqueous environments, such as oil spills. This makes them valuable in environmental remediation applications (Lee & Rogers, 2013).

  • Drug Delivery Systems : 12-HSA has potential applications in drug delivery. Its ability to form various structures like fibers, ribbons, and tubes in different solvents can be harnessed to develop novel drug delivery systems (Fameau & Rogers, 2020).

  • Magnetic Nanoparticles for Biomedical Applications : Magnetic nanoparticles coated with derivatives of 12-HSA, such as 12-Acetoxystearic acid, have been explored for their potential in biomedical applications, particularly in targeted drug delivery to cancer cells (Micheletti et al., 2020).

  • Rheological Properties in Industrial Applications : The structure and properties of 12-HSA and its derivatives significantly influence their rheological behavior, making them important in various industrial applications like lubricating greases and stabilizers in concentrated suspensions (Hermansson, 1999); (Liu, 2004).

properties

IUPAC Name

12-acetyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXACZIGUKKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276069
Record name 12-acetyloxyoctadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Acetoxystearic acid

CAS RN

1069-92-7
Record name 12-Acetoxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-acetyloxyoctadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-ACETOXYSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Aitzetmüller - Journal of Chromatography A, 1972 - Elsevier
… ‘12:Acetoxystearic acid methyl ester (mol. wt. 356, peak elution volume 259’ ml) clearly .ran ahead. …
Number of citations: 31 www.sciencedirect.com
P MALCORPS, JP DUFOUR - European Journal of …, 1992 - Wiley Online Library
In the yeast Saccharomyces cerevisiae, the enzymes which catalyse the synthesis of ethyl acetate, ethyl n‐hexanoate and isoamyl acetate were partly resolved from a fraction …
Number of citations: 156 febs.onlinelibrary.wiley.com
M Claeys, L Nizigiyimana… - … in mass spectrometry, 1996 - Wiley Online Library
… triggered by homolytic C-0 cleavages have also been considered by Domon et aL9 to rationalize the charge-remote fragmentations of the [M - HI- ion of 12-acetoxystearic acid. In a …
EN Frankel, WE Neff, FL Thomas… - Journal of the …, 1975 - Wiley Online Library
… Acetylated monogtycerides and aliphatic esters of dihydroxystearic acid reportedly serve as plasticizers for PVC (7,8), and alkyl esters of 12-acetoxystearic acid as plasticizers for ethyl …
Number of citations: 22 aocs.onlinelibrary.wiley.com
HB Knight, LP Witnauer, WE Palm… - Journal of the …, 1959 - Wiley Online Library
Thirty‐one acyloxy or aryloxy esters prepared from hydroxystearic acids have been evaluated as plasticizers for a vinyl chloride‐vinyl acetate copolymer (95∶5). Many of them were …
Number of citations: 18 aocs.onlinelibrary.wiley.com
M Claeys, H Van den Heuvel - Biological mass spectrometry, 1994 - Wiley Online Library
… which are triggered by homolytic C-0 cleavages have been proposed recently by Domon et al." to rationalize the remote charge fragmentation of [M - HI- ions of 12-acetoxystearic acid. …
Number of citations: 28 onlinelibrary.wiley.com
L Nizigiyimana, H Van den Heuvel… - Journal of mass …, 1997 - Wiley Online Library
… processes triggered homolytic C»O cleavages have also been considered by Domon et al.8 to explain the charge-remote fragmentation of the [M [ H]~ ion of 12-acetoxystearic acid. A …
FD Gunstone, PJ Sykes - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
In connection with the separation of fatty acids by reversed-phase chromatography between paraffin and a range of aqueous acetones, a method of measuring the partition coefficient is …
Number of citations: 6 pubs.rsc.org
JE SINSHEIMER - 1954 - search.proquest.com
… the blocking action of the acetyl radical was given by Fischer et aj.e in the synthesis of some aromatic hydroxy esters (141)» We found it possible to prepare the 12-acetoxystearic acid …
Number of citations: 0 search.proquest.com
I Ninomiya, T Naito - 2012 - books.google.com
The Best Synthetic Methods Series is aimed at practising organic chemists who require up-to-date details of working methods for the synthesis of organic compounds. This volume …
Number of citations: 80 books.google.com

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